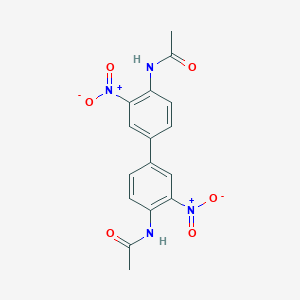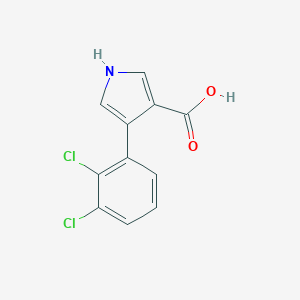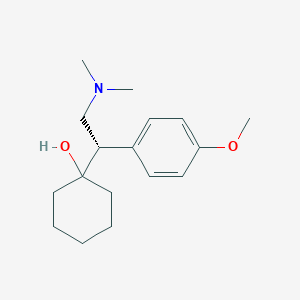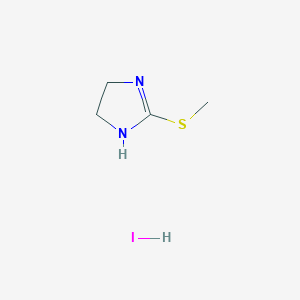
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Vue d'ensemble
Description
Synthesis Analysis
Imidazole derivatives, including 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, are synthesized through various methods. One efficient approach is the one-pot synthesis of trisubstituted imidazoles from 1,3-bishet(aryl)monothio-1,3-diketones, α-substituted methylamines, and sodium nitrite. This process involves in situ generation of enaminones, α-nitrosation, and base-mediated intramolecular heterocyclization, yielding trisubstituted imidazoles in high yields under mild conditions (Yugandar et al., 2016). Additionally, condensation reactions of 4,5-dihydro-2-(methylithio)-1H-imidazoles with active methylene compounds have been explored, leading to the formation of substituted methyleneimidazolidines (Huang & Tzai, 1986).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, plays a crucial role in their chemical behavior and applications. These compounds exhibit tautomeric mixtures, and their structure can be further modified through reactions such as alkylation, leading to various substituted imidazoles. The regioselective synthesis and structural analysis of these derivatives are facilitated by techniques like NMR spectroscopy, providing insights into their molecular configurations and tautomeric states (Assadieskandar et al., 2013).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Renewable Energy , specifically in the development of Perovskite Solar Cells .
Summary of the Application
The compound is used in the passivation of surface defects in perovskite solar cells. This helps suppress recombination through strong coordination and hydrogen bonding .
Methods of Application
The compound is used along with diammonium molecules to repel minority carriers and reduce contact-induced interface recombination. This approach led to a fivefold longer carrier lifetime and one-third the photoluminescence quantum yield loss .
Results or Outcomes
The application of this compound enabled a certified quasi-steady-state power conversion efficiency of 25.1% for inverted perovskite solar cells with stable operation at 65°C for >2000 hours in ambient air .
Application in Synthetic Chemistry
Specific Scientific Field
This application is in the field of Synthetic Chemistry .
Summary of the Application
The compound is used as a building block in synthetic chemistry .
Methods of Application
The specific methods of application in synthetic chemistry are not detailed in the source .
Results or Outcomes
The outcomes of this application are also not detailed in the source .
Application in Aurora and Epidermal Growth Factor Receptor Kinase Inhibitors
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
The compound is used as a reactant for the synthesis of Aurora and epidermal growth factor receptor kinase inhibitors .
Methods of Application
The specific methods of application in medicinal chemistry are not detailed in the source .
Results or Outcomes
The outcomes of this application are also not detailed in the source .
Application in Spiro-piperidine Inhibitors against Influenza A Virus
Specific Scientific Field
This application is in the field of Antiviral Research .
Summary of the Application
The compound is used as a reactant for the synthesis of spiro-piperidine inhibitors against influenza A virus .
Methods of Application
The specific methods of application in antiviral research are not detailed in the source .
Results or Outcomes
The outcomes of this application are also not detailed in the source .
Application in Galegine Analogues for Aided Weight Loss in Mice
Specific Scientific Field
This application is in the field of Pharmacology .
Summary of the Application
The compound is used as a reactant for the synthesis of galegine analogues for aided weight loss in mice .
Methods of Application
The specific methods of application in pharmacology are not detailed in the source .
Results or Outcomes
The outcomes of this application are also not detailed in the source .
Application in Guanidinyl Pyrrolidines as Bifunctional Catalysts for Enantioselective Conjugate Additions to Cyclic Enones
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
The compound is used as a reactant for the synthesis of guanidinyl pyrrolidines as bifunctional catalysts for enantioselective conjugate additions to cyclic enones .
Methods of Application
The specific methods of application in organic chemistry are not detailed in the source .
Results or Outcomes
The outcomes of this application are also not detailed in the source .
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Orientations Futures
This involves discussing potential future research directions, applications, or improvements to the compound’s synthesis or use.
Propriétés
IUPAC Name |
2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZRSEUDGCFXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969912 | |
| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide | |
CAS RN |
5464-11-9 | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5464-11-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylthio-2-imidazoline hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






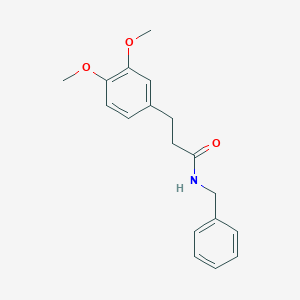
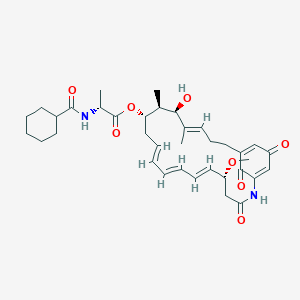

![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)

